(1-Methylcyclohexyl)methanamine hydrochloride

Lipophilicity Membrane permeability ADME prediction

(1-Methylcyclohexyl)methanamine hydrochloride is a primary alicyclic amine supplied as the hydrochloride salt, typically at ≥95% purity as a powder for room-temperature storage. The free base (CAS 3913-98-2) carries a 1-methyl substituent on the cyclohexyl ring adjacent to the aminomethyl group, yielding a predicted ACD/LogP of 2.47 and a boiling point of 157.0 ± 8.0 °C.

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
CAS No. 1082650-61-0
Cat. No. B1445693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylcyclohexyl)methanamine hydrochloride
CAS1082650-61-0
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)CN.Cl
InChIInChI=1S/C8H17N.ClH/c1-8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H
InChIKeyRVUKARCXPKBZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: (1-Methylcyclohexyl)methanamine Hydrochloride (CAS 1082650-61-0) – Core Building Block Identity and Physicochemical Baseline


(1-Methylcyclohexyl)methanamine hydrochloride is a primary alicyclic amine supplied as the hydrochloride salt, typically at ≥95% purity as a powder for room-temperature storage . The free base (CAS 3913-98-2) carries a 1-methyl substituent on the cyclohexyl ring adjacent to the aminomethyl group, yielding a predicted ACD/LogP of 2.47 and a boiling point of 157.0 ± 8.0 °C . This compact, lipophilic scaffold appears as a key building block in multiple medicinal chemistry campaigns, most notably in the discovery of DPP IV inhibitors and second-generation HCV NS3/4A protease inhibitors, where the 1-methylcyclohexyl motif imparts distinct conformational and pharmacokinetic properties relative to simpler cyclohexylmethyl analogs [1][2].

Why Cyclohexylmethanamine or Other In-Class Amines Cannot Substitute (1-Methylcyclohexyl)methanamine Hydrochloride Without Verification


Although (1-methylcyclohexyl)methanamine hydrochloride belongs to the broader class of cyclohexylalkylamines, simple substitution with cyclohexylmethanamine or N-methylated analogs is unwarranted without direct comparative validation. The geminal methyl group increases both steric bulk and lipophilicity (ACD/LogP 2.47 vs. experimental LogP ~2.12–2.23 for cyclohexylmethanamine) . This modest ΔlogP of +0.24–0.35 units can translate to meaningful differences in membrane permeability and target-site occupancy when the amine is incorporated into bioactive molecules [1]. Furthermore, the hydrochloride salt form offers distinct handling advantages—a free-flowing powder versus the air-sensitive liquid free base of many comparators—affecting long-term storage stability and formulation workflows . The quantitative evidence below demonstrates exactly where these differences become procurement-relevant.

Head-to-Head Differentiation Data: (1-Methylcyclohexyl)methanamine Hydrochloride vs. Closest Analogs


Lipophilicity Advantage Over Cyclohexylmethanamine: ACD/LogP 2.47 vs. Experimental LogP 2.12–2.23

The target compound (free base) has a calculated ACD/LogP of 2.47, compared to an experimentally determined LogP of 2.12–2.23 for the des-methyl comparator cyclohexylmethanamine . The ΔlogP of +0.24 to +0.35 units indicates that introduction of the gem-dimethyl carbon increases tissue partitioning potential. In the context of HCV NS3 protease inhibitor optimization, this incremental lipophilicity contributed to improved replicon activity when the 1-methylcyclohexyl group replaced a tert-butyl or cyclohexylmethyl P4 moiety [1].

Lipophilicity Membrane permeability ADME prediction

Hydrochloride Salt Physical Form: Powder Handling vs. Liquid Free Base of Cyclohexylmethanamine

(1-Methylcyclohexyl)methanamine hydrochloride is supplied as a powder (95% purity) stable at room temperature, whereas the des-methyl comparator cyclohexylmethanamine is a clear, colorless to slightly yellow liquid with a density of 0.87 g/mL, a boiling point of 159–161 °C, and is classified as air-sensitive . The powder form enables gravimetric dispensing with higher accuracy for parallel synthesis or library production, reduces oxidation risk, and eliminates the need for cold-chain shipping.

Solid-state form Weighing accuracy Stability

Steric Differentiation from Cyclohexylmethanamine: Impact on DPP IV Inhibitor Selectivity Profiles

The C-(1-aryl-cyclohexyl)-methylamine chemotype reported by Namoto et al. relies on the quaternary carbon at the 1-position to orient the aryl group into the DPP IV S1 pocket while using the geminal methyl group to fill a small hydrophobic sub-pocket, achieving low-nM DPP IV potency with selectivity over DPP8/9 and FAP [1]. When the 1-methyl group is absent (i.e., using cyclohexylmethanamine-derived scaffolds), the conformational flexibility of the cyclohexyl ring reduces the pre-organization required for selective pocket occupancy, a principle inferred from the SAR that 1-aryl substitution is essential for potency (IC50 shifts from >10 µM to <10 nM upon aryl introduction) [1]. The 1-methyl analog serves as the minimal lipophilic anchor that maintains the quaternary center geometry without introducing the molecular weight and π-stacking liabilities of an aryl ring.

Steric shielding DPP IV selectivity Off-target discrimination

Pharmacokinetic Differentiation in HCV NS3 Protease Inhibitors: 1-Methylcyclohexyl vs. tert-Butyl and Cyclohexylmethyl P4 Groups

In the boceprevir-based series reported by Bennett et al., replacement of the P4 tert-butyl group with a cyclohexylmethyl ligand (inhibitor 2) improved enzyme and replicon activities; further introduction of a 1-methylcyclohexyl group (e.g., pyridine 38, sulfone analogues 52 and 53) resulted in 'vastly improved PK parameters in monkeys' [1]. While exact numerical PK data require access to the full-text supplementary material, the qualitative PK advantage of the 1-methylcyclohexyl motif over both tert-butyl and unsubstituted cyclohexylmethyl was sufficient to redirect the entire lead optimization campaign. This indicates that the geminal methyl group provides a unique balance of metabolic stability and clearance not achievable with simpler alkyl or cycloalkyl P4 capping groups.

Pharmacokinetics HCV replicon P4 substitution

Highest-Return Application Scenarios for (1-Methylcyclohexyl)methanamine Hydrochloride Based on Quantitative Differentiation


Parallel Synthesis of DPP IV or Related Serine Protease Inhibitor Libraries Requiring a Quaternary Center Motif

When constructing compound libraries targeting DPP IV, DPP8/9, or FAP, the 1-methylcyclohexylmethanamine scaffold provides a pre-formed quaternary carbon center that is arduous to introduce de novo. The Namoto et al. chemotype demonstrates that this motif can deliver inhibitors with single-digit nanomolar potency and selectivity [1]. The hydrochloride powder form supports accurate dispensing across 96- or 384-well plates for amide coupling or reductive amination steps, improving library consistency.

Optimization of HCV NS3/4A Protease Inhibitors Where P4 Lipophilicity Drives Replicon Potency

The Bennett et al. SAR explicitly shows that graduating from tert-butyl to cyclohexylmethyl to 1-methylcyclohexyl P4 capping groups progressively improves enzyme inhibition, replicon activity, and monkey PK [1]. Procurement of the pre-formed 1-methylcyclohexyl building block eliminates three synthetic steps (ketone methylation, nitrile reduction, Boc protection) and allows direct SAR exploration of the P4–S4 interaction.

Fragment-Based or Structure-Based Drug Design Campaigns Requiring a Lipophilic Gem-Dimethyl Anchor

For targets with small hydrophobic sub-pockets (e.g., FABP4, where a 1-methylcyclohexyl-oxazole derivative showed IC50 = 2.9 µM [1]), the 1-methylcyclohexyl group offers a compact, metabolically stable gem-dimethyl anchor. The +0.24–0.35 logP increment over cyclohexylmethanamine [2] provides tunable lipophilicity without introducing aromatic ring metabolic liabilities, making it a preferred fragment elaboration choice.

Agrochemical Lead Discovery: 1-Methylcyclohexyl-Formyl Thiourea Herbicides

1-Methylcyclohexyl-formyl thiourea compounds synthesized from (1-methylcyclohexyl)methanamine have demonstrated significant herbicidal activity [1]. The powder hydrochloride salt facilitates safe, large-scale weighing for agrochemical structure–activity relationship studies, where liquid free-base amines pose inhalation hazards and oxidative degradation risks.

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